molecular formula C23H23N7O3 B2588938 (4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920205-37-4

(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2588938
M. Wt: 445.483
InChI Key: MLSSIRQBCPHLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It is part of the triazolopyrimidine class of compounds, which are known for their versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolopyrimidine core, which is a nitrogenous heterocyclic moiety . This core is present as a central structural component in a number of drug classes .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have developed novel derivatives involving triazole and piperazine moieties, indicating significant interest in their synthesis due to their potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, demonstrating some compounds' good to moderate antimicrobial properties against various microorganisms. This research indicates a foundational approach to synthesizing and evaluating compounds with potential bioactive properties, including the specific chemical structure (Bektaş et al., 2007).

Biological Activity and Therapeutic Potential

Further studies have delved into the biological activity of triazole analogues, including structures similar to the queried compound, showing promising antibacterial properties against human pathogenic bacteria. Nagaraj et al. (2018) synthesized a series of novel triazole analogues demonstrating significant inhibition of bacterial growth, highlighting the potential for developing new therapeutic agents based on these structures (Nagaraj et al., 2018).

Imaging Applications in Parkinson's Disease

In the realm of medical imaging, particularly for neurodegenerative diseases like Parkinson's disease, compounds structurally related to the queried molecule have been synthesized for use as potential PET imaging agents. Wang et al. (2017) developed a new PET agent for imaging the LRRK2 enzyme in Parkinson's disease, demonstrating the compound's high radiochemical yield and specificity (Wang et al., 2017).

Development of Anticonvulsant Agents

Research into anticonvulsant drugs has also utilized derivatives of the compound . Severina et al. (2021) reported on "Epimidin," a new anticonvulsant drug candidate, and developed a new HPLC method for determining related substances, showcasing the compound's role in pharmaceutical development (Severina et al., 2021).

properties

IUPAC Name

(4-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-32-18-8-6-16(7-9-18)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-4-3-5-19(14-17)33-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSSIRQBCPHLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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